
Lurasidone Sulfone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lurasidone Sulfone is a metabolite of Lurasidone, an atypical antipsychotic medication used primarily to treat schizophrenia and bipolar disorder
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Lurasidone Sulfone can be synthesized through the oxidation of Lurasidone. The process typically involves the use of strong oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions. The reaction is carried out in an appropriate solvent, often dichloromethane, at a specific temperature to ensure the complete conversion of Lurasidone to this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Lurasidone Sulfone undergoes various chemical reactions, including:
Oxidation: Conversion of Lurasidone to this compound.
Reduction: Potential reduction back to Lurasidone or other intermediates.
Substitution: Reactions involving the replacement of functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, dichloromethane, controlled temperature.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogenating agents, nucleophiles, appropriate solvents.
Major Products Formed
Oxidation: this compound.
Reduction: Lurasidone, intermediate compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Lurasidone Sulfone has several applications in scientific research:
Chemistry: Used as a reference compound in analytical studies and as a starting material for the synthesis of new derivatives.
Biology: Studied for its interactions with biological targets and its potential effects on cellular processes.
Medicine: Investigated for its pharmacological activity and potential therapeutic applications beyond its parent compound, Lurasidone.
Industry: Utilized in the development of new pharmaceuticals and as a model compound in drug metabolism studies.
Mécanisme D'action
Lurasidone Sulfone exerts its effects by interacting with various molecular targets, including dopamine D2 receptors, serotonin 5-HT2A receptors, and serotonin 5-HT7 receptors. It acts as an antagonist at these receptors, modulating neurotransmitter activity and contributing to its antipsychotic effects. The compound’s mechanism of action involves the inhibition of receptor signaling pathways, leading to changes in neuronal activity and behavior.
Comparaison Avec Des Composés Similaires
Similar Compounds
Lurasidone: The parent compound, primarily used for treating schizophrenia and bipolar disorder.
Ziprasidone: Another atypical antipsychotic with similar receptor binding profiles.
Cariprazine: An atypical antipsychotic with partial agonist activity at dopamine D2 and D3 receptors.
Lamotrigine: A mood stabilizer used in bipolar disorder, with different mechanisms of action.
Uniqueness
Lurasidone Sulfone is unique due to its specific metabolic origin from Lurasidone and its distinct pharmacological profile. Unlike its parent compound, this compound may exhibit different receptor affinities and pharmacokinetics, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C28H36N4O4S |
|---|---|
Poids moléculaire |
524.7 g/mol |
Nom IUPAC |
4-[[2-[[4-(1,1-dioxo-1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]cyclohexyl]methyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione |
InChI |
InChI=1S/C28H36N4O4S/c33-27-24-18-9-10-19(15-18)25(24)28(34)32(27)17-21-6-2-1-5-20(21)16-30-11-13-31(14-12-30)26-22-7-3-4-8-23(22)37(35,36)29-26/h3-4,7-8,18-21,24-25H,1-2,5-6,9-17H2 |
Clé InChI |
MAVBUKOHERNHBQ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C(C1)CN2CCN(CC2)C3=NS(=O)(=O)C4=CC=CC=C43)CN5C(=O)C6C7CCC(C7)C6C5=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,3S)-3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic Acid [2,3,5,6-Tetrafluoro-4-(methoxymethyl)phenyl]methyl Ester-d3](/img/structure/B13828649.png)
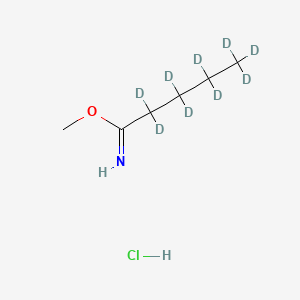
![4-Methyl-4H-imidazo[1,5,4-DE]quinoxalin-5(6H)-one](/img/structure/B13828663.png)
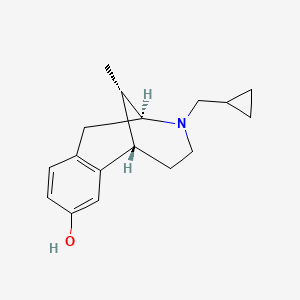

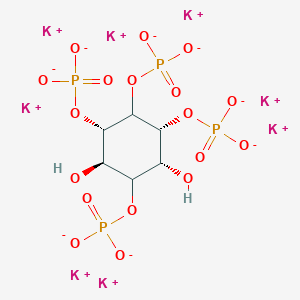
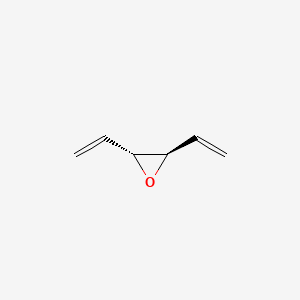

![1,4,6-Triazaspiro[4.4]nonane](/img/structure/B13828708.png)
![N2-[(2R)-4-(Hydroxyamino)-2-(2-naphthalenylmethyl)-1,4-dioxobutyl]-L-arginyl-L-tryptophyl-L-alpha-glutamine](/img/structure/B13828715.png)
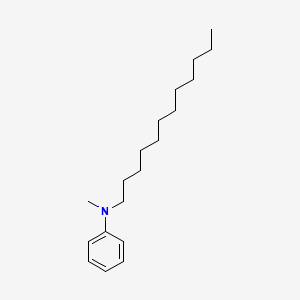
![2-(2-Bromo-4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B13828723.png)
![(2R)-3-sulfanyl-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]propanoic acid](/img/structure/B13828730.png)
![Dodecanoyl-dimethyl-[3-(oxidoazaniumyl)propyl]azanium](/img/structure/B13828732.png)
